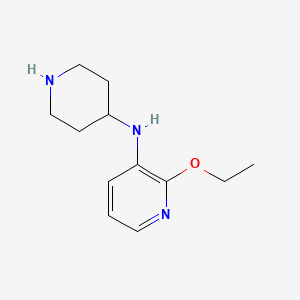

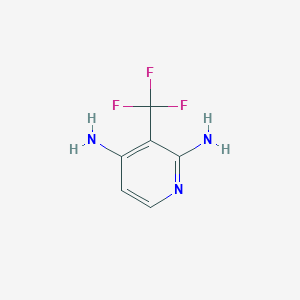

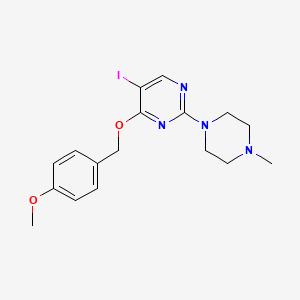

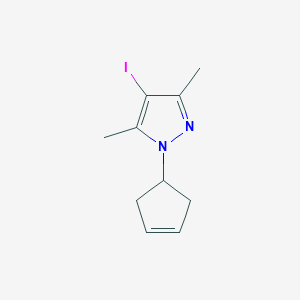

2-ethoxy-N-piperidin-4-ylpyridin-3-amine

Overview

Description

2-Ethoxy-N-piperidin-4-ylpyridin-3-amine, also known as EPNP, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is used in many areas of chemistry, including pharmaceuticals, medicine and materials science. EPNP has been studied extensively in the laboratory, and its unique properties make it a valuable tool for scientists and researchers.

Scientific Research Applications

Microwave-Initiated Hydroamination : The compound 2-ethoxyprop-2-enal, which is structurally similar to 2-ethoxy-N-piperidin-4-ylpyridin-3-amine, has been investigated for reactions with cycloaliphatic secondary amines like piperidine under microwave irradiation. This process accelerates the reaction and varies in regioselectivity depending on the amine and reactant ratio (Keiko, Verochkina, & Larina, 2011).

Synthesis of Dihydropyrrol-2-ones and Piperidines : Ethylenediammonium diformate (EDDF) has been used as a reusable catalyst for synthesizing dihydropyrrol-2-ones and highly substituted piperidines. This synthesis involves reactions of amines with certain compounds, showcasing the potential use of similar structures in complex chemical syntheses (Zarei & Sajadikhah, 2016).

Al(H2PO4)3 in Piperidine Synthesis : Al(H2PO4)3 has been used as a catalyst for synthesizing highly functionalized piperidines, showing the relevance of such structures in multi-component chemical reactions (Sajadikhah et al., 2013).

Catalytic Oxidative Amination : Research into the catalytic oxidative amination of alkenes using rhodium(I) complexes with hemilabile phosphines highlights the potential for generating compounds with piperidine subunits (Jiménez et al., 2013).

CO2 Absorption Characteristics : The reaction between CO2 and piperidine, including functionalized derivatives, has been studied to understand the effect of molecular structural variations on CO2 absorption characteristics. This suggests applications in environmental and green chemistry (Robinson, McCluskey, & Attalla, 2011).

Iodine-Catalyzed Csp3–H Amination : A study on the selective synthesis of piperidine through iodine-catalyzed Csp3–H amination under visible light indicates the potential for novel synthesis methods for related compounds (Zhang & Muñiz, 2017).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-inflammatory activity

Mode of Action

Similar compounds have shown to inhibit cox-1 and cox-2 enzymes , which are key players in the inflammatory response. The compound might interact with these targets, leading to a decrease in the production of inflammatory mediators.

Biochemical Pathways

If the compound acts as an inhibitor of cox enzymes, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes . These molecules play a crucial role in inflammation and pain signaling.

Result of Action

If it acts as an inhibitor of cox enzymes, it could potentially reduce inflammation and pain by decreasing the production of inflammatory mediators .

Properties

IUPAC Name |

2-ethoxy-N-piperidin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-16-12-11(4-3-7-14-12)15-10-5-8-13-9-6-10/h3-4,7,10,13,15H,2,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUFUXZQATUBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-](/img/structure/B1400775.png)

![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)